3,5-di(2H3)methoxybenzoicacid
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Overview
Description
3,5-di(2H3)methoxybenzoic acid: is a methoxybenzoic acid derivative where the benzoic acid is substituted by methoxy groups at positions 3 and 5. This compound is known for its role as a plant metabolite and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-di(2H3)methoxybenzoic acid typically involves the nucleophilic substitution reaction of a precursor compound with sodium methylate in methanol under inert gas protection. The reaction temperature ranges from 80-150°C, and the reaction pressure is between 0.18-1.4 MPa. The resulting solution is then mixed with alkali metal hydroxide and water, followed by hydrolysis and acidification to obtain the final product .
Industrial Production Methods: Industrial production of methoxybenzoic acids, including 3,5-di(2H3)methoxybenzoic acid, often employs a one-pot process that is low in alkali consumption, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5-di(2H3)methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
3,5-di(2H3)methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound serves as a plant metabolite and is involved in metabolic reactions in plants.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-di(2H3)methoxybenzoic acid involves its interaction with molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may modulate gene expression and induce oxidative stress, leading to various physiological effects .
Comparison with Similar Compounds
- 3-methoxybenzoic acid
- 4-methoxybenzoic acid
- 3,4-dimethoxybenzoic acid
- 4-nitrobenzoic acid
Comparison: Compared to similar compounds, 3,5-di(2H3)methoxybenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For instance, the presence of methoxy groups at positions 3 and 5 enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions .
Biological Activity
3,5-di(2H3)methoxybenzoic acid is a substituted benzoic acid derivative characterized by two methoxy groups at the 3 and 5 positions. This compound is notable for its biological activity and potential applications in various fields, including pharmacology, agriculture, and industrial chemistry.
- Molecular Formula : C9H10O4
- Molecular Weight : 188.21 g/mol
- IUPAC Name : 3,5-bis(trideuteriomethoxy)benzoic acid
- Canonical SMILES :
COC1=CC(=CC(=C1)C(=O)O)OC
The biological activity of 3,5-di(2H3)methoxybenzoic acid is primarily attributed to its role as a Bronsted acid, where it donates protons to acceptor molecules. This property enables it to interact with various molecular targets, potentially modulating gene expression and inducing oxidative stress within biological systems.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds similar to 3,5-di(2H3)methoxybenzoic acid exhibit significant antioxidant and anti-inflammatory activities. These effects are particularly relevant in the context of chronic diseases where oxidative stress plays a critical role. In vitro studies have shown that derivatives of benzoic acid can enhance the activity of cellular pathways responsible for protein degradation, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
Case Studies
Comparative Analysis with Similar Compounds
A comparison of 3,5-di(2H3)methoxybenzoic acid with other methoxybenzoic acids reveals its unique biological profile:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Insecticidal Activity |
---|---|---|---|
3,5-Di(2H3)methoxybenzoic acid | Moderate | Significant | Not directly studied |
3-Methoxybenzoic Acid | Low | Moderate | Low |
4-Methoxybenzoic Acid | Moderate | Low | Moderate |
3,4-Dimethoxybenzoic Acid | High | High | Not studied |
Synthesis and Applications
The synthesis of 3,5-di(2H3)methoxybenzoic acid typically involves nucleophilic substitution reactions under controlled conditions. This compound serves as a precursor for various organic syntheses and has applications in pharmaceuticals, where it may contribute to the development of new therapeutic agents targeting inflammation and oxidative stress .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 3,5-di(2H3)methoxybenzoic acid. Potential areas of investigation include:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound interacts with cellular pathways.
- Therapeutic Applications : Evaluating its efficacy in clinical settings for conditions linked to oxidative stress.
- Agricultural Uses : Investigating its potential as a natural pesticide or plant growth regulator.
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
3,5-bis(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
InChI Key |
IWPZKOJSYQZABD-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(=O)O)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
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